2,4-二苯基咪唑

描述

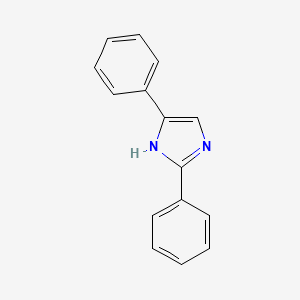

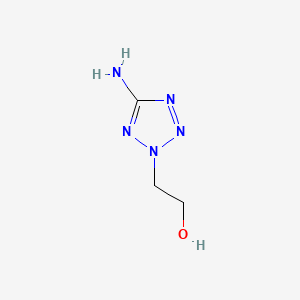

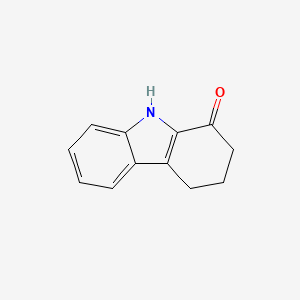

2,4-Diphenylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and analytical chemistry.

Synthesis Analysis

The synthesis of 2,4-diphenylimidazole derivatives has been explored through different methods. One approach involves the use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles. This method is advantageous due to its mild reaction conditions, high yields, and avoidance of harmful catalysts . Another synthesis method includes the use of microwave irradiation to condense benzil, aromatic aldehyde, and ammonium acetate, which significantly reduces reaction time and simplifies the workup process .

Molecular Structure Analysis

The molecular structure of 2,4-diphenylimidazole derivatives is crucial for their interaction with biological targets. For instance, the presence of an ester moiety in the imidazole ring is necessary for full agonist properties at the GABA(A) receptor, while modifications in the phenyl rings can affect both potency and efficacy .

Chemical Reactions Analysis

2,4-Diphenylimidazole derivatives can participate in various chemical reactions. For example, they can be used to synthesize azo dyes, which are compounds that contain a nitrogen-nitrogen double bond and are known for their vivid colors. These azo dyes containing the 4,5-diphenylimidazole group have been evaluated as analytical reagents for the spectrophotometric determination of metals, with some derivatives showing high molar absorptivities with metal ions like copper and mercury .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diphenylimidazole derivatives are influenced by their molecular structure. The presence of diphenyl groups can impact the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as analytical reagents, as well as for their pharmacological activities, which can include interactions with the GABA(A) receptor as mentioned earlier .

科学研究应用

抗原虫药物

2,4-二苯基咪唑衍生物已被探索其抗原虫特性。一项研究发现,基于二苯基的双(2-亚氨基咪唑啉)显示出作为抗原虫药物的潜力,特别是对抗布鲁氏锥虫的有效。这些化合物在体外对野生型和耐药株的布鲁氏锥虫表现出改善的活性和选择性,表明它们有潜力作为抗原虫药物的引物 (Martínez et al., 2015)。

抗微生物和抗氧化性能

对2-芳基苯并咪唑衍生物的研究,这是与2,4-二苯基咪唑相关的一类化合物,突显了它们作为抗微生物和抗氧化剂的潜力。这些化合物对金黄色葡萄球菌显示出中等到良好的抑制活性,并在各种试验中表现出显著的抗氧化活性 (Zhou et al., 2013)。

GABA(A)受体活性

一项关于1,2-二苯基咪唑衍生物的研究探讨了它们在增强青蛙卵母细胞中γ-氨基丁酸(GABA)诱导电流方面的功效。这些化合物增强了GABA的作用,其效力和功效与某些麻醉药物相当或更高,表明在神经科学中可能有潜在应用 (Asproni et al., 2005)。

生物膜抑制

合成了4(5)-芳基-2-氨基-1H-咪唑和相关化合物,并对它们对沙门氏菌伤寒沙门氏菌和铜绿假单胞菌形成生物膜的影响进行了测试。研究表明,某些取代模式显著影响生物膜抑制活性 (Steenackers et al., 2011)。

酶抑制

在糖尿病研究中,某些2,4-二苯基咪唑衍生物显示出对α-葡萄糖苷酶和α-淀粉酶的抑制作用,这些酶与糖尿病管理相关。这些化合物表现出剂量依赖性的抑制作用,其中一些显示出非竞争性和竞争性抑制类型。这表明它们在糖尿病治疗中的潜在应用 (Balba et al., 2011)。

抗真菌活性

已经研究了与2,4-二苯基咪唑相关的各种化合物的抗真菌活性。例如,含有2-氨基咪唑基团的化合物如链霉咪唑,显示出对植物病原真菌的抑制活性,表明它们在农业应用中的潜力 (Sun et al., 2020)。

抗锥虫和抗疟疾活性

对与2,4-二苯基咪唑结构相关的双(2-氨基咪唑啉)和双胍胺的研究显示出它们对布鲁氏锥虫和疟原虫的体外和体内活性。这表明它们在开发治疗疟疾和非洲锥虫病等疾病的潜力 (Dardonville & Martínez, 2017)。

抗生物膜剂

已确定与2,4-二苯基咪唑相关的2-氨基咪唑衍生物作为有效的抗生物膜剂。它们能够分散预先建立的生物膜,并使多药耐药菌株重新对传统抗生素产生敏感 (Rogers et al., 2010)。

安全和危害

未来方向

Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .

属性

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenylimidazole | |

CAS RN |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)